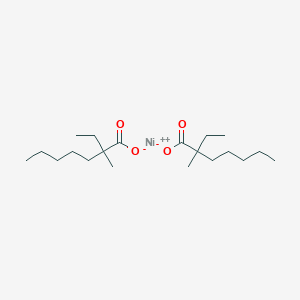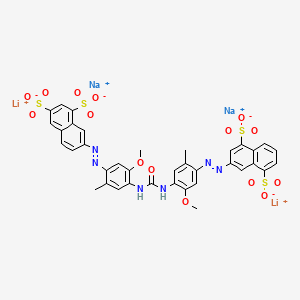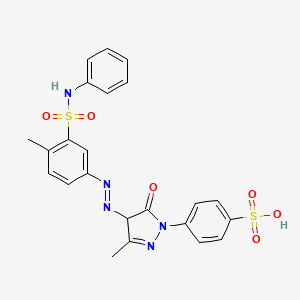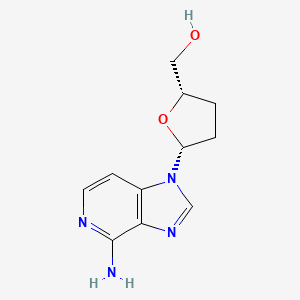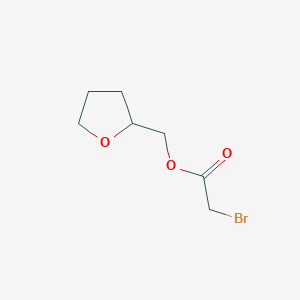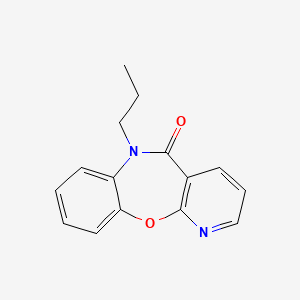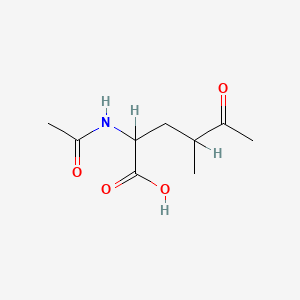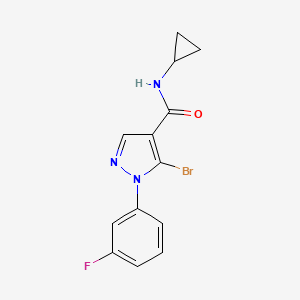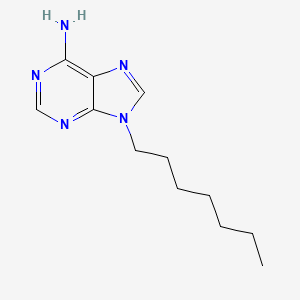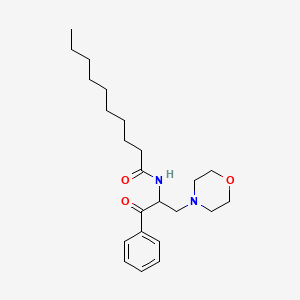
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone is a complex organic compound with the molecular formula C34H34N2O6. This compound is part of the anthraquinone family, known for their diverse applications in dyes, pigments, and pharmaceuticals .
Métodos De Preparación
The synthesis of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves multiple steps. One common method includes the reaction of anthraquinone with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield . Industrial production methods may involve large-scale synthesis techniques, ensuring high purity and yield .
Análisis De Reacciones Químicas
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs .
Comparación Con Compuestos Similares
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone can be compared with other anthraquinone derivatives such as:
1,4-Bis((2-(dimethylamino)ethyl)amino)anthra-9,10-quinone: Similar in structure but with different substituents, leading to varied chemical properties and applications.
9,10-Bis(phenylethynyl)anthracene: Another anthraquinone derivative with distinct photophysical properties. The uniqueness of this compound lies in its specific substituents, which impart unique chemical and biological properties.
Propiedades
Número CAS |
65271-76-3 |
|---|---|
Fórmula molecular |
C34H34N2O6 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
1,4-bis[2-(3,4-dimethoxyphenyl)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O6/c1-39-27-13-9-21(19-29(27)41-3)15-17-35-25-11-12-26(36-18-16-22-10-14-28(40-2)30(20-22)42-4)32-31(25)33(37)23-7-5-6-8-24(23)34(32)38/h5-14,19-20,35-36H,15-18H2,1-4H3 |
Clave InChI |
KKQFYAVZLHDHDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC(=C(C=C4)OC)OC)C(=O)C5=CC=CC=C5C3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



